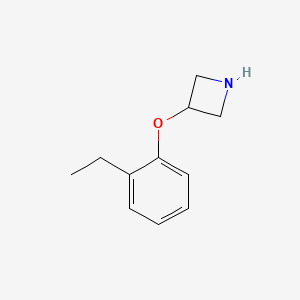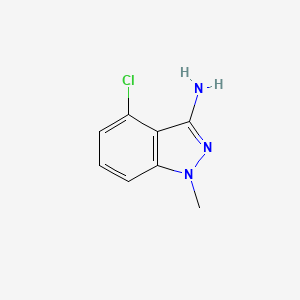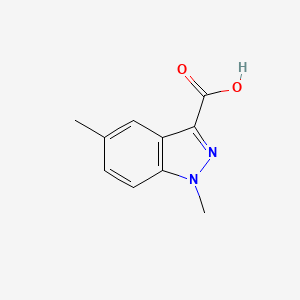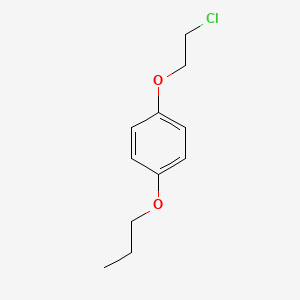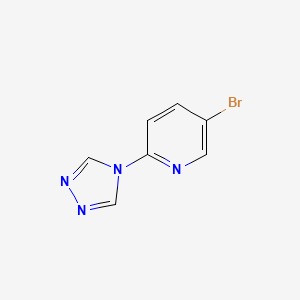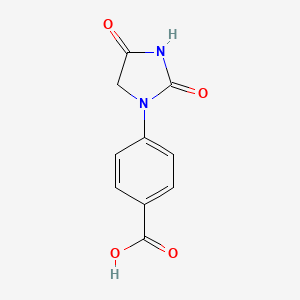![molecular formula C20H27NO B1437563 N-[3-(Isopentyloxy)benzyl]-2,3-dimethylaniline CAS No. 1040682-97-0](/img/structure/B1437563.png)
N-[3-(Isopentyloxy)benzyl]-2,3-dimethylaniline
Descripción general
Descripción
N-[3-(Isopentyloxy)benzyl]-2,3-dimethylaniline is a chemical compound that belongs to the class of anilines. It is commonly referred to as IPBDM and has gained significant attention in scientific research due to its potential therapeutic and industrial applications. The molecular formula of this compound is C20H27NO and it has a molecular weight of 297.43 .
Aplicaciones Científicas De Investigación
Frustrated Lewis Pair Behavior
The study conducted by Voss et al. (2012) explored the reactions of various anilines, including N,N-dimethylaniline, with the Lewis acid B(C6F5)3. The research particularly focused on understanding the frustrated Lewis pair behavior in these molecular interactions, revealing the formation of various adducts and insights into the reactivity of such compounds, which is crucial in many areas of chemistry, particularly in catalysis and organic synthesis (Voss et al., 2012).
Chemical Synthesis and Applications
Crich and Rumthao (2004) detailed the synthesis of carbazomycin B through a process involving the radical arylation of benzene, where a dimethylaniline derivative played a critical role. This research contributes to the broader understanding of the synthesis and potential applications of complex organic molecules, including pharmaceutical compounds (Crich & Rumthao, 2004).
Material Science and Corrosion Resistance
Ma, Huang, and Gan (2013) synthesized Poly(2,3-dimethylaniline) (P(2,3-DMA)) using phosphoric acid as a protonic acid and analyzed its structure and properties. The study found that P(2,3-DMA) exhibited better solubility and anticorrosion properties compared to polyaniline (PANI), indicating its potential application in protective coatings and material science (Ma, Huang, & Gan, 2013).
Propiedades
IUPAC Name |
2,3-dimethyl-N-[[3-(3-methylbutoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-15(2)11-12-22-19-9-6-8-18(13-19)14-21-20-10-5-7-16(3)17(20)4/h5-10,13,15,21H,11-12,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBUPSCACVSWSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2=CC(=CC=C2)OCCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Isopentyloxy)benzyl]-2,3-dimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



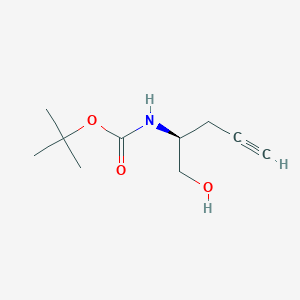
![6-chloro-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1437483.png)
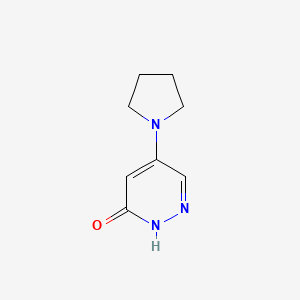
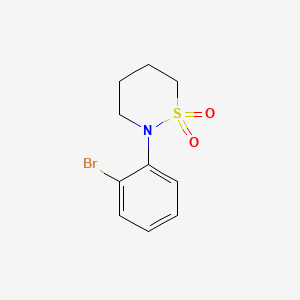
![N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine](/img/structure/B1437492.png)
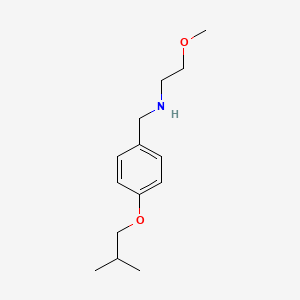
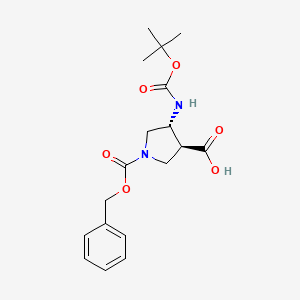
amine](/img/structure/B1437495.png)
